molecular formula C9H12N2O2 B2678381 1-Cyclopropyl-4-ethylpyrazine-2,3-dione CAS No. 2380010-24-0

1-Cyclopropyl-4-ethylpyrazine-2,3-dione

Cat. No.: B2678381
CAS No.: 2380010-24-0
M. Wt: 180.207
InChI Key: CCPVDJCCTNDOIU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethylpyrazine-2,3-dione (synonym: BAY 87-2243) is a pyrazine-2,3-dione derivative with a cyclopropyl group at position 1 and an ethyl group at position 3. Its empirical formula is C₂₆H₂₆F₃N₇O₂, indicating a nitrogen-rich aromatic heterocyclic core fused with a dione moiety . The cyclopropyl substituent introduces steric constraints and electronic effects due to its strained ring structure, while the ethyl group contributes to lipophilicity.

Properties

IUPAC Name

1-cyclopropyl-4-ethylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-5-6-11(7-3-4-7)9(13)8(10)12/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPVDJCCTNDOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN(C(=O)C1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-4-ethylpyrazine-2,3-dione are compared below with related pyrazine- and piperazine-dione derivatives (Table 1). Key differentiating factors include substituent groups, lipophilicity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazine-2,3-dione Derivatives and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight ClogP* Biological Activity/Notes Reference
This compound Pyrazine-2,3-dione 1-Cyclopropyl, 4-ethyl C₂₆H₂₆F₃N₇O₂ 549.53 N/A Synonym: BAY 87-2243 (application unspecified)
1-(4-Chlorophenyl)-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydropyrazine-2,3-dione Dihydropyrazine-2,3-dione 1-(4-Chlorophenyl), 4-(oxadiazolylmethyl) C₂₂H₁₈ClN₅O₄ 475.86 N/A Structural rigidity from oxadiazole; no activity data reported
1-(2-Aminocycloheptyl)-4-ethylpiperazine-2,3-dione Piperazine-2,3-dione 1-(2-Aminocycloheptyl), 4-ethyl C₁₃H₂₃N₃O₂ 253.34 N/A Enhanced solubility due to amine group; no activity data
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione (e.g., 2a-i) Piperazine-2,3-dione 1,4-Disubstituted benzyl groups Variable ~350–450 2.5–4.0† Improved lipophilicity (ClogP > piperazine); anthelmintic activity against Enterobius vermicularis and Fasciola hepatica
(3E)-1-Acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione Piperazine-2,5-dione 1-Acetyl, 3-(methoxyphenyl methylidene), 4-methyl C₁₅H₁₆N₂O₄ 288.30 N/A Conjugated system enhances UV absorption; no activity data

*ClogP: Calculated partition coefficient (lipophilicity).
†Data from for piperazine-2,3-dione derivatives.

Key Findings:

In contrast, oxadiazole in the dihydropyrazine derivative () enhances rigidity and may participate in hydrogen bonding . Piperazine vs. Pyrazine Cores: Piperazine-2,3-diones (e.g., ) are non-aromatic, reducing conjugation compared to pyrazine-2,3-diones. This difference impacts electronic distribution and reactivity .

Lipophilicity :

  • Piperazine-2,3-diones with disubstituted benzyl groups () exhibit higher ClogP values (2.5–4.0) than unsubstituted piperazine, suggesting improved membrane permeability . The target compound’s lipophilicity is unquantified but likely moderate due to its ethyl and cyclopropyl groups .

Biological Activity :

  • Anthelmintic Activity : Piperazine-2,3-dione derivatives () show efficacy against parasites, attributed to increased lipophilicity and substituent-driven target interactions .
  • Receptor Affinity : Indolin-2,3-diones () demonstrate selectivity for σ2 receptors, highlighting the role of the dione moiety in receptor binding .

Synthetic Accessibility :

  • Piperazine-2,3-diones (e.g., ) are synthesized via reductive alkylation and oxalate coupling, while pyrazine-diones (e.g., ) may require more complex cyclization steps .

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